molecular formula C7H5Cl2NO3 B8525118 (2,6-Dichloro-4-nitrophenyl)methanol CAS No. 88135-17-5

(2,6-Dichloro-4-nitrophenyl)methanol

Cat. No.: B8525118
CAS No.: 88135-17-5
M. Wt: 222.02 g/mol
InChI Key: RZETUNABIJOOEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,6-Dichloro-4-nitrophenyl)methanol is a substituted aromatic compound featuring a benzene ring with two chlorine atoms at the 2- and 6-positions, a nitro group at the 4-position, and a hydroxymethyl (-CH₂OH) substituent. The electron-withdrawing nitro and chloro groups likely influence its reactivity, solubility, and stability, as observed in related compounds .

Properties

CAS No.

88135-17-5

Molecular Formula

C7H5Cl2NO3

Molecular Weight

222.02 g/mol

IUPAC Name

(2,6-dichloro-4-nitrophenyl)methanol

InChI

InChI=1S/C7H5Cl2NO3/c8-6-1-4(10(12)13)2-7(9)5(6)3-11/h1-2,11H,3H2

InChI Key

RZETUNABIJOOEN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)CO)Cl)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

2,6-Dichloro-4-nitrophenol

Structure: The phenol derivative replaces the hydroxymethyl group with a hydroxyl (-OH) group. Properties:

  • Physical State : Light orange to green crystalline powder .
  • Melting Point : 126°C (decomposition) .
  • Solubility: Highly soluble in methanol, forming transparent solutions . Applications: Primarily used as a reagent in organic synthesis due to its stability and strong electron-withdrawing substituents. Key Differences: The phenol’s -OH group confers higher acidity compared to the methanol derivative’s -CH₂OH, which may reduce solubility in non-polar solvents.
Property (2,6-Dichloro-4-nitrophenyl)methanol (Inferred) 2,6-Dichloro-4-nitrophenol
Functional Group -CH₂OH -OH
Acidity Lower (alcohol) Higher (phenol)
Solubility in Methanol High (similar to phenol) High
Applications Pharmaceutical intermediates (inferred) Synthetic reagent

N-(2,6-Dichloro-4-nitrophenyl)-4-methylbenzenesulfonamide

Structure : Features a sulfonamide (-SO₂NH-) linkage to a toluene group.
Properties :

  • Purity : Available at >99% purity for pharmaceutical use .
  • Applications: Used as a high-purity intermediate in medicinal chemistry and pesticide development . Key Differences: The sulfonamide’s bulkier structure may reduce solubility in polar solvents compared to the methanol derivative.

2-Cyano-N-(2,6-dichloro-4-nitrophenyl)acetamide

Structure: Contains a cyanoacetamide (-NHCOCH₂CN) substituent. Properties:

  • Purity : >99% purity with short synthesis lead times .
  • Stability: The electron-withdrawing cyano group may enhance stability under acidic conditions. Applications: Utilized in synthetic organic chemistry for building complex molecules .

Azo-Linked Derivatives (e.g., 2,2'-[[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bisethanol)

Structure: Azo (-N=N-) bridges connecting the dichloronitrophenyl group to ethanolamine. Properties:

  • Hazards : Classified as mutagenic (H341) and highly toxic to aquatic life (H400, H410) .
  • Applications: Used in dyes (e.g., C.I. Solvent Orange 3) and specialized polymers . Key Differences: The azo group introduces conjugation, enabling visible-light absorption (color) and higher environmental toxicity compared to the methanol derivative.

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